molecular formula C21H21N3O4 B11458285 Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11458285
M. Wt: 379.4 g/mol
InChI Key: HNSXVTUERIRPQE-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition leads to the disruption of mitosis and ultimately results in cell death . The presence of electron-donating groups on the benzimidazole scaffold enhances its biological activity .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O4/c1-12-17(20(25)28-4)18(13-8-7-11-16(26-2)19(13)27-3)24-15-10-6-5-9-14(15)23-21(24)22-12/h5-11,18H,1-4H3,(H,22,23)

InChI Key

HNSXVTUERIRPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)OC

Origin of Product

United States

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